molecular formula C11H13N2O3- B14029271 2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate

2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate

Cat. No.: B14029271
M. Wt: 221.23 g/mol
InChI Key: KXLOGMIKCNUSNG-UHFFFAOYSA-M
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Description

2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylate group and an amide group derived from 2,2-dimethylpropanoic acid. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate typically involves the reaction of 2,2-dimethylpropanoic acid with pyridine-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit methionine aminopeptidase 1, affecting protein synthesis and cell growth . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H13N2O3-

Molecular Weight

221.23 g/mol

IUPAC Name

2-(2,2-dimethylpropanoylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-7(9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16)/p-1

InChI Key

KXLOGMIKCNUSNG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)[O-]

Origin of Product

United States

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